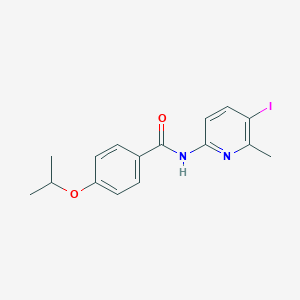
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, also known as BMB-4, is a chemical compound that has gained attention in the scientific research community due to its potential as a therapeutic agent. BMB-4 belongs to a class of compounds known as benzamides, which have been shown to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In
科学的研究の応用
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. In cancer research, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown that N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide possesses anti-inflammatory properties by suppressing the production of inflammatory cytokines. Furthermore, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of inflammatory cytokines. N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide has also been found to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments include its potential as a therapeutic agent in various diseases, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and antimicrobial properties. However, there are also limitations to using N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which requires further investigation.
将来の方向性
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Furthermore, the development of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide derivatives with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide in vivo could provide valuable information for the development of clinical trials.
合成法
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 3-chloro-4-methoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The yield of N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide can be improved by optimizing reaction conditions, such as temperature, reaction time, and solvent choice.
特性
分子式 |
C14H12BrClN2O2 |
|---|---|
分子量 |
355.61 g/mol |
IUPAC名 |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-8-10(15)4-6-13(17-8)18-14(19)9-3-5-12(20-2)11(16)7-9/h3-7H,1-2H3,(H,17,18,19) |
InChIキー |
UQGUUAIIPDIINU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
正規SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC(=C(C=C2)OC)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244739.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![4-fluoro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244742.png)
![3-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244743.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244745.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)

![3,5-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244762.png)